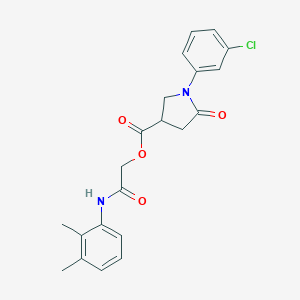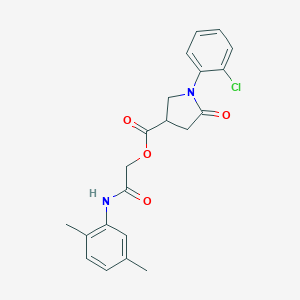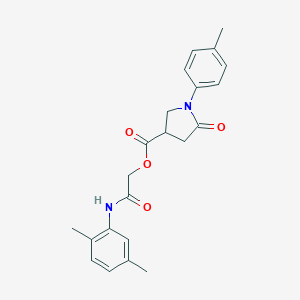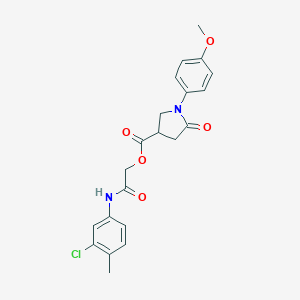
N-(2,4-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)butanamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect. The drug is synthesized using specific methods, and its mechanism of action is well understood.
Wirkmechanismus
Bupivacaine works by blocking the sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This results in the loss of sensation in the affected area. Bupivacaine is a potent local anesthetic drug with a long duration of action. It has a slow onset of action and a prolonged recovery time, making it ideal for surgical procedures.
Biochemical and Physiological Effects
Bupivacaine has several biochemical and physiological effects on the body. It can cause hypotension, bradycardia, and respiratory depression. In addition, Bupivacaine can also cause allergic reactions and toxicity, which can be life-threatening. The drug is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Bupivacaine has several advantages and limitations for lab experiments. It is a potent local anesthetic drug with a long duration of action, making it ideal for surgical procedures. However, the slow onset of action and prolonged recovery time can be a limitation for certain experiments. In addition, the potential for toxicity and allergic reactions must be considered when using Bupivacaine in lab experiments.
Zukünftige Richtungen
For research include the development of new formulations and the exploration of its potential use in pain management and as an anti-inflammatory agent.
Synthesemethoden
Bupivacaine is synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with butylamine. The process involves several purification steps, including recrystallization and chromatography, to obtain a pure product. The synthesis of Bupivacaine is a complex process that requires expertise and specific equipment.
Wissenschaftliche Forschungsanwendungen
Bupivacaine has been extensively studied for its use as a local anesthetic drug. It is commonly used in various medical procedures, including surgery, dental work, and childbirth. In addition, Bupivacaine has also been studied for its potential use in pain management and as an anti-inflammatory agent. Research has shown that Bupivacaine can be used to treat chronic pain conditions, such as neuropathic pain and cancer-related pain.
Eigenschaften
Produktname |
N-(2,4-dichlorophenyl)butanamide |
|---|---|
Molekularformel |
C10H11Cl2NO |
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
NBPPYGBAWSOAMG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)


![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)





